molecular formula C8H15ClF3N B1492406 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride CAS No. 2098020-18-7

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride

Cat. No.: B1492406
CAS No.: 2098020-18-7
M. Wt: 217.66 g/mol
InChI Key: WBMBKAGZJXMTNM-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoropropyl group (-CF₂CF₂CF₃) attached to the 4-position of the piperidine ring and a hydrochloride counterion. This compound is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced lipophilicity, metabolic stability, and bioavailability . Piperidine derivatives are widely utilized as intermediates in drug synthesis, particularly for central nervous system (CNS) therapeutics and antiplatelet agents, as seen in cangrelor (USAN RR-120), which incorporates a trifluoropropylthio moiety .

Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7,12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMBKAGZJXMTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a piperidine derivative characterized by the presence of a trifluoropropyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its molecular formula is C₈H₁₅ClF₃N, with a molecular weight of 217.66 g/mol. The trifluoropropyl group enhances the lipophilicity of the compound, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including potential anticancer properties. However, detailed studies on its specific mechanisms of action remain limited. The following sections summarize key findings related to its biological activity.

Anticancer Potential

Preliminary studies suggest that this compound may act as an anticancer agent. The compound's structural similarities to other known anticancer agents imply that it could interact with various cellular pathways involved in cancer progression.

Table 1: Comparison of Piperidine Derivatives with Anticancer Properties

Compound NameCAS NumberPosition of Trifluoropropyl GroupUnique Features
This compound2098020-18-7FourthPotential anticancer properties
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride2098123-29-4SecondDifferent pharmacological profile
3-(3,3,3-Trifluoropropyl)piperidine hydrochloride2098106-95-5ThirdDistinct interaction mechanisms

This comparison highlights how variations in the position of the trifluoropropyl group can lead to differences in biological activity and potential applications.

While specific mechanisms for this compound have not been elucidated in detail, it is hypothesized that its biological effects may be similar to those observed in other piperidine derivatives. These compounds often interact with key cellular targets such as enzymes and receptors involved in cell signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : Initial investigations into the compound's cytotoxic effects against various cancer cell lines have shown promising results. For instance, studies involving human breast cancer cell lines indicated that compounds with similar structures could induce apoptosis and inhibit cell proliferation.
  • Pharmacological Profiles : The lipophilicity conferred by the trifluoropropyl group suggests enhanced membrane permeability, which may facilitate better bioavailability and efficacy in therapeutic applications.

Safety and Handling

Due to limited information on the specific hazards associated with this compound, it is recommended to handle this compound with caution following general laboratory safety practices. It may share similar hazards with other piperidine derivatives.

Scientific Research Applications

Overview

4-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClF3NC_8H_{15}ClF_3N and a molecular weight of 217.66 g/mol. This compound is a piperidine derivative characterized by the presence of a trifluoropropyl group at the fourth position of the piperidine ring. The unique structural features of this compound enhance its lipophilicity and biological interactions, making it a subject of interest in various scientific research applications.

Scientific Research Applications

This compound has several notable applications across different fields:

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system (CNS). Its lipophilicity enhances its ability to cross biological membranes, which is crucial for CNS-targeting drugs .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar piperidine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including receptor modulation and enzymatic inhibition .

Biological Studies

  • Receptor Binding Studies : Research has focused on the interaction of this compound with specific receptors involved in neurotransmission and cell signaling. The trifluoropropyl group may enhance binding affinity and selectivity for certain biological targets .
  • Structure-Activity Relationship (SAR) Investigations : SAR studies indicate that modifications on the piperidine ring can significantly affect biological activity. The incorporation of trifluoropropyl groups has been associated with improved metabolic stability and altered potency against various targets .

Synthetic Organic Chemistry

  • Building Block for Complex Molecules : This compound serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique properties allow for diverse functionalizations that are essential in drug discovery .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Antimalarial Activity : A study indicated that compounds with trifluoropropyl substitutions displayed enhanced solubility and permeability characteristics compared to non-fluorinated counterparts. This suggests potential applications in developing antimalarial drugs targeting Plasmodium species .
  • Inhibition Studies : Research into similar piperidine derivatives has demonstrated their ability to inhibit key enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating metabolic disorders or cancers .

Comparison with Similar Compounds

2-(3,3,3-Trifluoropropyl)piperidine

This positional isomer features the trifluoropropyl group at the 2-position of the piperidine ring. The altered substitution pattern significantly impacts steric and electronic properties.

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS: 325808-20-6)

This compound replaces the trifluoropropyl group with a 3-methoxyphenyl moiety. The methoxy group (-OCH₃) enhances electron-donating effects, increasing the basicity of the piperidine nitrogen compared to the electron-withdrawing trifluoropropyl group. Molecular weight differences (227.73 g/mol vs. ~230–250 g/mol for trifluoropropyl analogs) also influence solubility and pharmacokinetic profiles .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9)

This derivative introduces difluoro substitution at the 3-position of the piperidine ring and a carboxylate ester at the 4-position. The difluoro group increases polarity compared to the trifluoropropyl chain, while the ester functionality enables further derivatization, making it a versatile intermediate in drug development .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
4-(3,3,3-Trifluoropropyl)piperidine HCl C₈H₁₅ClF₃N ~230–250 (estimated) 4-CF₂CF₂CF₃ High lipophilicity, metabolic stability
2-(3,3,3-Trifluoropropyl)piperidine C₈H₁₄F₃N 181.20 2-CF₂CF₂CF₃ Reduced steric hindrance at nitrogen
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 4-(3-OCH₃C₆H₄) Enhanced basicity, moderate solubility
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₂ClF₂NO₂ 223.63 3,3-F₂, 4-COOCH₃ Polar, versatile reactivity

Key Observations :

  • The trifluoropropyl group increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration compared to methoxy or difluoro analogs .

Role in Antiplatelet Agents

The trifluoropropylthio group is critical in cangrelor (USAN RR-120), a P2Y₁₂ receptor antagonist.

Environmental and Analytical Chemistry

Trifluoropropyl-modified silylation reagents, such as dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, improve gas chromatography-mass spectrometry (GC-MS) detection of estrogenic compounds and β-blockers. This highlights the broader applicability of trifluoropropyl groups in enhancing analytical sensitivity .

Preparation Methods

An alternative synthetic route involves the ring transformation of trifluoromethylated aziridines to piperidine derivatives via nucleophilic attack, enabling the introduction of trifluoromethyl groups on the piperidine ring.

  • Method Overview:

    • Starting from 2-(trifluoromethyl)aziridines with a good leaving group in the side chain.
    • Treatment with nucleophiles such as isoalkylamines in acetonitrile.
    • The nucleophile attacks the less hindered carbon of the aziridine ring.
    • Ring closure occurs with expulsion of the leaving group, forming 2-(trifluoromethyl)piperidines.
    • This method allows regioselective synthesis of trifluoromethylated piperidines.
  • Mechanistic Insight:

    • Steric and electronic effects of trifluoromethyl substituent direct nucleophilic attack.
    • The process can yield piperidines and related azepanes depending on nucleophile and substrate.
  • Applications:

    • Enables access to a library of functionalized trifluoromethylated piperidines.
    • Useful for structural diversification in medicinal chemistry.

This approach is more specialized and may require additional steps for protecting group removal and purification.

Additional Notes on Hydrochloride Salt Formation

  • The freebase 4-(3,3,3-trifluoropropyl)piperidine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as ethanol or acetonitrile.
  • Salt formation improves compound stability, crystallinity, and handling properties.
  • This step is standard in the preparation of piperidine derivatives for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield Range (%) Product Purity (%) Notes
Sulfur tetrafluoride fluorination 4-piperidine carboxylic acid or pipecolic acid SF4, HF, trichloromethane or methylene dichloride, 65–150 °C, 3–4 h 40.9 – 80.1 95 – 98.9 Scalable, industrially relevant, requires autoclave
Nucleophilic ring-opening of aziridines 2-(trifluoromethyl)aziridines Isoalkylamines, acetonitrile, room temp to mild heating Not specified Not specified Allows regioselective functionalization
Hydrochloride salt formation Freebase trifluoropropyl piperidine HCl in ethanol or acetonitrile Quantitative High purity Final step for salt form, improves stability

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(3,3,3-Trifluoropropyl)piperidine hydrochloride, and what key reaction parameters require optimization?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination reactions. Key parameters include temperature control (20–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of trifluoropropyl precursors to piperidine intermediates. Optimization can employ Design of Experiments (DoE) to systematically vary factors like reaction time and catalyst loading (e.g., palladium or nickel catalysts) . Purification often requires recrystallization in ethanol/water mixtures or column chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm trifluoropropyl group integration and piperidine ring conformation.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peak at 247.68 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Emergency procedures for spills should follow institutional Chemical Hygiene Plans (e.g., neutralization with sodium bicarbonate). Toxicity data from structurally similar piperidine derivatives suggests avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can computational reaction path searching methods improve the synthetic efficiency of this compound?

  • Methodology : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for key steps like trifluoropropyl group attachment. Coupled with machine learning-driven condition screening, this reduces trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Q. What systematic approaches resolve contradictions between theoretical predictions and experimental results in physicochemical properties of fluorinated piperidine derivatives?

  • Methodology :

  • Multi-technique validation : Compare computational solubility/logP predictions with experimental shake-flask or HPLC-derived values.
  • Crystallography : Single-crystal X-ray diffraction to resolve discrepancies in stereochemical assignments .
  • Meta-analysis : Cross-reference data from PubChem and NIST databases to identify outliers or measurement artifacts .

Q. What experimental design principles guide structure-activity relationship (SAR) studies for this compound analogs?

  • Methodology :

  • Analog synthesis : Systematically modify the trifluoropropyl chain length or piperidine substituents (e.g., methyl vs. phenyl groups).
  • Biological assays : Use standardized in vitro models (e.g., receptor-binding assays or enzyme inhibition studies) with controlled variables (pH, temperature).
  • Statistical modeling : Partial Least Squares (PLS) regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures containing fluorinated byproducts?

  • Methodology :

  • Advanced chromatography : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to separate trifluorinated impurities.
  • Crystallization optimization : Screen solvents (e.g., isopropanol vs. ethyl acetate) using ternary phase diagrams .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,3,3-Trifluoropropyl)piperidine hydrochloride
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